3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride
Description
Structural Analysis and Molecular Characterization
The molecular structure of 3-bromo-5-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride exhibits remarkable complexity through its incorporation of multiple heterocyclic systems. The compound possesses the molecular formula C10H13BrCl3N5 with a molecular weight of 389.5 grams per mole, representing the trihydrochloride salt form of the parent compound. The parent compound without the hydrochloride salts maintains the molecular formula C10H10BrN5 and a molecular weight of 280.12 grams per mole.
The structural framework consists of a pyridine ring system substituted at the 3-position with a bromine atom and at the 5-position with a 5H,6H,7H,8H-triazolo[4,3-a]pyrazin-3-yl moiety. This particular arrangement creates a bicyclic fused heterocyclic system where the triazole ring is fused to a saturated pyrazine ring, specifically designated as the tetrahydropyrazine derivative. The presence of the bromine substituent on the pyridine ring introduces significant electronic and steric effects that influence the compound's overall chemical behavior and potential biological activity.
Table 1: Molecular Properties of 3-Bromo-5-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-3-yl}pyridine Forms
| Property | Trihydrochloride Salt | Parent Compound |
|---|---|---|
| Molecular Formula | C10H13BrCl3N5 | C10H10BrN5 |
| Molecular Weight | 389.5 g/mol | 280.12 g/mol |
| CAS Number | 1803588-43-3 | 1249674-42-7 |
| Nitrogen Content | 5 atoms | 5 atoms |
| Halogen Substituents | Br + 3 Cl | Br only |
The triazolo[4,3-a]pyrazine core represents a particularly important structural motif within medicinal chemistry research. Recent investigations into related derivatives have demonstrated that compounds bearing this scaffold exhibit significant biological activities. For instance, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with some compounds achieving minimum inhibitory concentration values comparable to established antibacterial agents.
The saturated nature of the pyrazine ring, evident in the 5H,6H,7H,8H designation, indicates the presence of four additional hydrogen atoms compared to the fully aromatic pyrazine system. This saturation significantly influences the compound's three-dimensional conformation and electronic properties, potentially affecting its interaction with biological targets and its overall stability profile.
Systematic Nomenclature and Chemical Identity
The systematic nomenclature of 3-bromo-5-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's name precisely describes its structural components through a hierarchical naming system that identifies each ring system and substituent.
The primary structural component is pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring bears two substituents: a bromine atom at position 3 and a complex heterocyclic substituent at position 5. The heterocyclic substituent itself consists of a triazolo[4,3-a]pyrazine system, where the triazole ring is fused to the pyrazine ring in a specific orientation indicated by the [4,3-a] descriptor.
Table 2: Alternative Nomenclature and Synonyms
The triazolo[4,3-a]pyrazine designation indicates that the triazole ring (containing three nitrogen atoms in positions 1, 2, and 4) is fused to the pyrazine ring (containing two nitrogen atoms) through positions 4 and 3 of the triazole and position a of the pyrazine. This specific fusion pattern creates a unique bicyclic heterocyclic system with distinct electronic and geometric properties.
The trihydrochloride designation indicates the presence of three hydrochloride salt formations, suggesting that the compound contains multiple basic nitrogen centers capable of protonation. This salt formation significantly enhances the compound's water solubility compared to the neutral parent compound, which is a critical consideration for potential pharmaceutical applications and chemical handling procedures.
The compound's Chemical Abstract Service registry number 1803588-43-3 provides a unique identifier within chemical databases, while the parent compound (without hydrochloride salts) maintains the registry number 1249674-42-7. These unique identifiers facilitate precise chemical identification and literature searching across multiple databases and research platforms.
Historical Context in Heterocyclic Compound Research
The development and investigation of triazolo[4,3-a]pyrazine derivatives represent a significant advancement in heterocyclic chemistry research, with substantial historical precedent demonstrating the importance of fused nitrogen-containing heterocycles in medicinal chemistry applications. The broader class of 1,2,4-triazolo[4,3-a]pyrazine compounds has emerged as a particularly valuable scaffold for drug discovery efforts, with documented applications spanning multiple therapeutic areas.
Historical research into triazolo[4,3-a]pyrazine derivatives dates back several decades, with early investigations focusing on the fundamental synthetic methodologies required to construct these complex heterocyclic systems. The synthesis of the key scaffold 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine has been extensively documented, representing a crucial intermediate for accessing various substituted derivatives. This synthetic approach involves multiple sequential reactions including hydrazine condensation, cyclization reactions, and dehydration processes to establish the fused ring system.
The historical significance of triazolo[4,3-a]pyrazine derivatives in pharmaceutical research became particularly evident through their investigation as kinase inhibitors. Notable examples include compounds that demonstrated potent and selective inhibition of c-Met kinases, with some derivatives achieving half-maximal inhibitory concentration values in the nanomolar range. The compound designated as PF-04217903, a 1,2,3-triazolo[4,5-b]pyrazine derivative, achieved remarkable selectivity and potency against c-Met kinases and was selected as a preclinical candidate for cancer treatment.
Table 3: Historical Milestones in Triazolo[4,3-a]pyrazine Research
| Research Area | Key Findings | Representative Compounds |
|---|---|---|
| Antibacterial Activity | Moderate to good activity against both Gram-positive and Gram-negative strains | Compound 2e (MIC: 32 μg/mL against S. aureus) |
| c-Met Kinase Inhibition | Nanomolar inhibitory activity | Compound 22i (IC50 = 48 nM) |
| Antimalarial Activity | Potency against Plasmodium falciparum | IC50 values down to 0.016 μM |
| Renin Inhibition | Human renin inhibitory activity | IC50 values as low as 1.7 nM |
The antimalarial potential of triazolo[4,3-a]pyrazine derivatives has received considerable attention through the Open Source Malaria consortium, which designated this compound class as Series 4 due to their advantageous properties including human liver microsomal stability and hepatocyte stability. These compounds demonstrated potency against Plasmodium falciparum with minimal cytotoxicity, making them attractive candidates for targeted antimalarial therapy development.
Structure-activity relationship studies have revealed critical insights into the factors governing biological activity within the triazolo[4,3-a]pyrazine series. Research has demonstrated that compounds bearing an ethylenediamine moiety tend to exhibit enhanced antibacterial activities, potentially due to favorable π-cation interactions with DNA gyrase amino acid carbonyl groups under physiological pH conditions. Additionally, the presence of indole substituents generally confers superior activity compared to phenyl-substituted analogs, while long alkyl chain groups at specific positions favor enhanced antibacterial activity over aromatic substituents.
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5.3ClH/c11-8-3-7(4-13-5-8)10-15-14-9-6-12-1-2-16(9)10;;;/h3-5,12H,1-2,6H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJAPWIYOAWMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC(=CN=C3)Br)CN1.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride typically involves multiple steps. The starting materials often include 3-bromopyridine and various triazole derivatives. The reaction conditions usually require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Bromine substitution at the pyridine ring (vs. aminoethyl or aminomethyl groups in ) increases molecular weight and lipophilicity, which may influence pharmacokinetic properties .
Key Findings :
- Brominated derivatives (target compound, ) are prioritized for late-stage functionalization in drug discovery, whereas amino-substituted analogs () are more suited for prodrug strategies .
Physicochemical and Stability Comparison
- Stability: Bromine’s electron-withdrawing effect may reduce the stability of the target compound under basic conditions compared to amino-substituted triazolopyrazines .
Biological Activity
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride (CAS No. 1803588-43-3) is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various cancer cell lines. This article reviews its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H13BrCl3N5
- Molecular Weight : 389.51 g/mol
- CAS Number : 1803588-43-3
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anticancer properties.
In Vitro Studies
-
Cytotoxicity Against Cancer Cell Lines :
- The compound exhibited cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as follows:
- A549 : 1.06 ± 0.16 μM
- MCF-7 : 1.23 ± 0.18 μM
- HeLa : 2.73 ± 0.33 μM
- These values indicate a strong potency in inhibiting cell growth and proliferation in these cancer types .
- The compound exhibited cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as follows:
- Mechanism of Action :
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest G0/G1 |
| HeLa | 2.73 ± 0.33 | Induces apoptosis |
Study on Triazolo Derivatives
A study published in PMC evaluated a series of triazolo-pyridazine derivatives that included compounds similar to our target compound. The research highlighted the importance of structural modifications on biological activity and established a correlation between specific substitutions and enhanced cytotoxicity against c-Met overexpressed cancer cell lines .
Structural Activity Relationship (SAR)
The SAR analysis indicated that the presence of halogen atoms (like bromine) and specific heterocyclic structures significantly influenced the biological activity of these compounds. For instance, fluorine substitution on certain derivatives showed improved cytotoxicity compared to their non-substituted counterparts .
Q & A
Q. What methods are recommended for assessing the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks .
- UPLC Monitoring : Quantify degradation products (e.g., dehalogenated byproducts) using a C18 column and PDA detector .
- pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify optimal formulation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
